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Compound of Interest

Compound Name: 3-Nitroisonicotinonitrile
CAS No.: 103698-09-5
Cat. No.: B025727
Get Quote
. J

Technical Deep Dive: 3-Nitroisonicotinonitrile
Executive Summary & Chemical Identity

3-Nitroisonicotinonitrile is a highly functionalized pyridine derivative characterized by the
presence of two strong electron-withdrawing groups (nitro and cyano) on an electron-deficient
aromatic ring. This unique electronic architecture makes it an aggressive electrophile, serving
as a "linchpin” scaffold in the synthesis of pyrido[3,4-d]pyrimidines and related bicyclic systems
found in PI3K, mTOR, and EGFR inhibitors.

Chemical Identification
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Property Detail

IUPAC Name 3-Nitro-4-pyridinecarbonitrile

3-Nitro-4-cyanopyridine; 3-Nitroisonicotinic acid
Common Synonyms

nitrile
CAS Number 103698-09-5
Molecular Formula
Molecular Weight 149.11 g/mol
SMILES C1=C(C(=CC=N1)[O-])C#N
Appearance Yellow crystalline powder

Structural Analysis & Electronic Properties

The reactivity of 3-nitroisonicotinonitrile is defined by the synergistic electron-withdrawing
effects of the pyridine nitrogen, the nitro group (

), and the nitrile group (

).

Electronic Distribution

» Pyridine Ring: Naturally electron-deficient due to the electronegative nitrogen atom (
).

o C4 Position (Nitrile): The cyano group exerts a strong inductive (
) and mesomeric (
) effect, further depleting electron density from the ring.

e C3 Position (Nitro): The nitro group is a potent electron-withdrawing group (EWG), creating a
localized positive potential.
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» Resulting Electrophilicity: The combined effect renders the C2 and C6 positions highly
susceptible to nucleophilic attack (Nucleophilic Aromatic Substitution,

), while the nitro group itself can act as a leaving group under specific conditions (e.g., with
hard nucleophiles like methoxide).

Functional Group Interplay

o Ortho-Effect: The proximity of the nitro and nitrile groups (positions 3 and 4) allows for rapid
cyclization reactions upon reduction. For example, reducing the nitro group to an amine (

) places a nucleophile (
) adjacent to an electrophile (

), facilitating the formation of fused rings like pyrido[3,4-d]pyrimidines.

Synthesis Pathways

The synthesis of 3-nitroisonicotinonitrile typically avoids direct nitration of isonicotinonitrile
due to the severe deactivation of the pyridine ring. Instead, it proceeds via functionalization of
activated precursors.

Primary Industrial Route: The Chloropyridine Pathway

This robust method utilizes 4-hydroxypyridine as a starting material, leveraging the activating
nature of the hydroxyl group for initial nitration.

 Nitration: 4-Hydroxypyridine is nitrated using fuming nitric acid/sulfuric acid to yield 3-nitro-4-
hydroxypyridine.

o Chlorination: The hydroxyl group is converted to a chloride using phosphorus oxychloride (
), yielding 4-chloro-3-nitropyridine.
e Cyanation (

): The labile chlorine atom is displaced by a cyanide source (e.g., CUCN or KCN/18-crown-6)
to form 3-nitroisonicotinonitrile.
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Figure 1: Step-wise synthesis of 3-Nitroisonicotinonitrile from 4-Hydroxypyridine.

Functional Group Reactivity & Applications

The molecule acts as a "masked" bicyclic scaffold. Its primary utility lies in its transformation
into 3-aminoisonicotinonitrile, a gateway to kinase inhibitors.

A. Reduction to 3-Aminoisonicotinonitrile
The selective reduction of the nitro group (

) to an amine (

) while preserving the nitrile (

) is the most critical reaction.

e Reagents: Iron powder/Acetic acid, Stannous chloride (
), or catalytic hydrogenation (
) under controlled conditions.

e Outcome: Yields 3-aminoisonicotinonitrile.

B. Cyclization to Pyrido[3,4-d]pyrimidines

Once reduced to 3-aminoisonicotinonitrile, the molecule reacts with formamide, urea, or
amidines to close the pyrimidine ring.

» Mechanism: The exocyclic amine attacks the carbonyl of the reagent (e.g., formamide),
followed by an intramolecular attack of the resulting intermediate on the nitrile carbon.
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e Drug Relevance: This scaffold is the core of several PI3K and EGFR inhibitors (e.g., analogs
of Idelalisib or Copanlisib precursors).
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Selective Reduction
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Cyclization
(Formamide/Heat)

Pyrido[3,4-d]pyrimidine
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Figure 2: Transformation of 3-Nitroisonicotinonitrile into the pharmacologically active pyrido-
pyrimidine scaffold.

C. Nucleophilic Aromatic Substitution ()

The C2 and C6 positions are highly electrophilic.
o Reaction: Attack by alkoxides, amines, or thiols.

« Utility: Allows for late-stage diversification of the scaffold before cyclization.

Experimental Protocol: Reduction to 3-
Aminoisonicotinonitrile

Standard Operating Procedure (SOP) for Lab-Scale Reduction.

Objective: Selective reduction of
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without hydrolyzing

e Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux
condenser, and thermometer.

e Charge: Add 3-nitroisonicotinonitrile (10 mmol, 1.49 g) and Ethanol (50 mL).

o Catalyst Addition: Add Iron powder (50 mmol, 2.8 g, 325 mesh) and Ammonium Chloride (5
mmol, 0.27 g) dissolved in water (10 mL).

e Reaction: Heat to reflux (

) with vigorous stirring for 2—4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

o Workup:
o Filter the hot mixture through a Celite pad to remove iron residues.
o Wash the pad with hot ethanol.
o Concentrate the filtrate under reduced pressure.
o Extract the residue with Ethyl Acetate (
).
o Dry over
and evaporate to yield the yellow solid product.
 Validation: Confirm structure via
(Appearance of broad

singlet at ~6.0—7.0 ppm).

Safety & Handling
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o Toxicology: Like many nitro-aromatics and nitriles, this compound is likely toxic if swallowed
and a skin irritant. It may release cyanide ions upon metabolic breakdown or combustion.

» Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
o Storage: Store in a cool, dry place (
), away from strong reducing agents and bases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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